molecular formula C11H10O3 B1305177 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 3470-46-0

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1305177
CAS RN: 3470-46-0
M. Wt: 190.19 g/mol
InChI Key: QSQVJZPPZDEILK-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 3470-46-0 . It has a molecular weight of 190.2 and its IUPAC name is 5-oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10O3/c12-10-3-1-2-7-6-8 (11 (13)14)4-5-9 (7)10/h4-6H,1-3H2, (H,13,14) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal, and it should be sealed in dry conditions . The compound’s density is predicted to be 1.019±0.06 g/cm3 .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, also known as 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, has been studied for its crystal structure. Research by Barcon et al. (2001) revealed that the carboxyl group projects nearly orthogonal to the aromatic plane, involving hydrogen bonding through centrosymmetric pairing. This research highlights the molecule's structural properties and potential applications in crystallography and materials science (Barcon et al., 2001).

Synthesis and Photolysis

Baumbach et al. (1991) investigated the synthesis and photolysis of substituted 2-diazo-1-oxo-1,2-dihydronaphthalenes. Their study provides insight into the chemical behavior of these compounds under different conditions, contributing to the understanding of chemical reactions and synthesis involving 5-oxo-tetrahydronaphthalene-2-carboxylic acid derivatives (Baumbach et al., 1991).

Tumor Inhibitory and Antioxidant Activity

A study by Hamdy et al. (2013) focused on synthesizing new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives, exploring their tumor inhibitory and antioxidant activities. This research suggests potential applications of these compounds in medicinal chemistry and pharmacology, particularly in cancer research (Hamdy et al., 2013).

Photoreaction with Amines

Hasegawa (1997) studied the photoreaction of halomethyl-substituted benzocyclic ketones with amines, which involved compounds related to 5-oxo-tetrahydronaphthalene-2-carboxylic acid. This work contributes to the field of photochemistry, providing insights into reaction mechanisms under light exposure (Hasegawa, 1997).

Palladium/Norbornene Cooperative Catalysis

Research by Liu et al. (2018) demonstrated the use of palladium/norbornene cooperative catalysis to synthesize tetrahydronaphthalenes, including derivatives of 5-oxo-tetrahydronaphthalene-2-carboxylic acid. This study is significant for organic chemistry and catalysis, showing advanced methods for synthesizing complex organic molecules (Liu et al., 2018).

Safety And Hazards

The compound has several hazard statements including H302+H312+H332-H315-H319-H335 . This indicates that it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQVJZPPZDEILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384770
Record name 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

CAS RN

3470-46-0
Record name 5,6,7,8-Tetrahydro-5-oxo-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3470-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

6-Bromo-2-tetralone ethylene ketal (2.2 g, 8.15 mmol) was dissolved in anhydrous THF (30 mL), cooled to -78° C. and treated with tert-butyllithium (12.05 mL, 20.4 mmol, 1.7M in pentane) under an atmosphere of nitrogen. After stirring for 30 minutes, anhydrous carbon dioxide gas was passed through the reaction mixture for 20 minutes at -78° C. The suspension was then allowed to warm to ambient temperature. The solution was quenched with water and acidified with 1N HCl, then extracted 2×EtOAc. The organic extracts were washed with brine, dried over Na2SO4 and concentrated in vacuo to a pale brown oil. The oily residue was applied to a silica flash chromatography column and eluted with 30%-50% EtOAC in hexanes to yield tetralone-6-carboxylic acid, ethylene ketal 1.06 g (55%) of a slowly crystallizing solid. NMR. MS.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
12.05 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

6-Cyano-1-tetralone (1.30 g, 7.59 mmol) synthesized by a known literature method (Synthetic Communications, 23(21), 2965 (1993)) was dissolved in a mixed solution of concentrated hydrochloric acid (10 ml) and acetic acid (20 ml), which was stirred at 120° C. for 16 hours. The reaction mixture was concentrated. Ethyl acetate and water were added to the residue, and extraction was conducted. The organic layer was washed with water, and concentrated. The residue was washed with ethyl acetate-n-hexane (1:1), to give 5-oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid (1.10 g) as a white powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Bąkowicz, I Turowska-Tyrk - Journal of Photochemistry and Photobiology …, 2012 - Elsevier
The preliminary results of high-pressure X-ray diffraction studies of the intramolecular photochemical Norrish–Yang reaction in single crystals of the salt of 6,6-diethyl-5-oxo-5,6,7,8-…
Number of citations: 12 www.sciencedirect.com
K Konieczny, J Bąkowicz, I Turowska-Tyrk - Journal of Photochemistry and …, 2016 - Elsevier
The X-ray diffraction studies of the salt of 6,6-diethyl-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with (1S)-1-(4-methylphenyl)ethylamine were carried out at high pressure. …
Number of citations: 10 www.sciencedirect.com
MJ Meyers, GB Arhancet, SL Hockerman… - Journal of medicinal …, 2010 - ACS Publications
We have discovered a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR) that show excellent potency and selectivity against other nuclear …
Number of citations: 99 pubs.acs.org
J Bąkowicz, I Turowska-Tyrk - CrystEngComm, 2014 - pubs.rsc.org
The main aim of the studies in this paper is to gain knowledge on the path of structural transformations resulting from the photocyclization in 2-tert-butylphenylphenylmethanone crystals …
Number of citations: 12 pubs.rsc.org
A Galbiati, S Bova, R Pacchiana, C Borsari… - European Journal of …, 2023 - Elsevier
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, plays a crucial role in the energy metabolism of cancer cells and has been proposed as a valuable …
Number of citations: 4 www.sciencedirect.com
C Zhang, MJ Qin, P Shu, JL Hong, L Lü… - Chemistry & …, 2010 - Wiley Online Library
The volatile compositions of hydrodistilled essential oils in the flower heads of Chrysanthemum indicum L. from eight populations in China were analyzed by GC/MS. A total of 169 …
Number of citations: 39 onlinelibrary.wiley.com
W Sun, S Wu, P Zhu, S Deng, X Zhou, X Liu… - Analytical …, 2022 - Taylor & Francis
Agarwood is a resinous, fragrant wood produced by tropical tree species of the genus Aquilaria, and is highly valued for its wide range of uses in medicine, incense, and perfume. In this …
Number of citations: 3 www.tandfonline.com
S Chaudhury, P Narasimharao Meka… - … A European Journal, 2021 - Wiley Online Library
The 90 kDa heat shock proteins (Hsp90) are molecular chaperones that are responsible for the folding and/or trafficking of ∼400 client proteins, many of which are directly associated …
B Zakharov, A Matvienko, P Gribov… - MS 1–Structural studies at … - researchgate.net
Europium dihydride (EuH2) is stable (Pnma, phase I) at ambient pressure. When EuH2 is compressed in hydrogen, three phase transitions to P63/mmc (phase II), I4/m (phase III), and I4/…
Number of citations: 0 www.researchgate.net
J Bąkowicz, I Turowska-Tyrk - Acta Crystallographica Section B …, 2022 - scripts.iucr.org
The influence of pressure on the course of [4+4] photodimerization in crystals of 9-methylanthracene is presented. The studies were performed at 0.1 and 0.4 GPa. As a result of the …
Number of citations: 4 scripts.iucr.org

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